molecular formula C19H27NO5 B2361884 1-(tert-Butoxycarbonyl)-4-(2-methoxybenzyl)piperidine-4-carboxylic acid CAS No. 1707602-34-3

1-(tert-Butoxycarbonyl)-4-(2-methoxybenzyl)piperidine-4-carboxylic acid

Cat. No.: B2361884
CAS No.: 1707602-34-3
M. Wt: 349.427
InChI Key: DGVINYKZILYPIF-UHFFFAOYSA-N
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Description

1-(tert-Butoxycarbonyl)-4-(2-methoxybenzyl)piperidine-4-carboxylic acid (Boc-MPAC) is a synthetic compound that belongs to the piperidine class. It has a molecular formula of C19H27NO5 and a molecular weight of 349.427 .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as melting point, boiling point, and density, were not found in the search results .

Scientific Research Applications

Synthesis of Related Compounds

  • Synthesis of Vandetanib Intermediates : Zhuang Wei et al. (2010) investigated the synthesis of 4-(1-(tert-butoxycarbonyl)piperidin-4-ylmethoxy)-3-methoxy-benzoate, a crucial intermediate of Vandetanib, achieving a total yield of 70.6% and confirming the structure by 1HNMR spectroscopy (Zhuang Wei et al., 2010).

  • Asymmetric Synthesis of D-Lysine Analogue : Pablo Etayo et al. (2008) conducted an asymmetric synthesis of enantiomerically pure (2R,4R)-1-(tert-butoxycarbonyl)-4-[2-(methoxycarbonylamino)ethyl]pipecolic acid, a novel D-lysine analogue (Pablo Etayo et al., 2008).

  • Synthesis of Pipecolic Acid Derivatives : C. Xue et al. (2002) described asymmetric syntheses of compounds including 3-(tert-butoxycarbonyl)-2-piperidinecarboxylic acid, starting from L-aspartic acid beta-tert-butyl ester, with potential applications in medicinal chemistry (C. Xue et al., 2002).

  • Synthesis of Spirocyclic Oxindole Analogue : An efficient synthesis approach was developed by Dawei Teng et al. (2006) for the spirocyclic oxindole analogue 1'-(tert-butoxycarbonyl)-2-oxospiro[indoline-3,4'-piperidine]-5-carboxylic acid, which is important in the pharmaceutical industry (Dawei Teng et al., 2006).

Development of Protecting Groups

  • Carboxamide Protecting Group : The development of the carboxamide protecting group, 4-(tert-butyldimethylsiloxy)-2-methoxybenzyl, by K. Muranaka et al. (2011) showcased its application to acid-sensitive adenosine derivatives and other complex molecules (K. Muranaka et al., 2011).

Medicinal Chemistry Applications

  • Novel Inhibitors Development : Tomomichi Chonan et al. (2011) synthesized novel (4-piperidinyl)-piperazine derivatives, which were evaluated as ACC1/2 non-selective inhibitors, demonstrating potential therapeutic applications (Tomomichi Chonan et al., 2011).

  • Spirocyclic Oxindole Analogue Synthesis : Dawei Teng et al. (2006) achieved an efficient synthesis of the spirocyclic oxindole analogue with potential applications in drug development (Dawei Teng et al., 2006).

Safety and Hazards

The safety data sheet (SDS) for 1-(tert-Butoxycarbonyl)-4-(2-methoxybenzyl)piperidine-4-carboxylic acid was not found in the search results . Therefore, the specific hazards or safety precautions associated with this compound are not available.

Properties

IUPAC Name

4-[(2-methoxyphenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO5/c1-18(2,3)25-17(23)20-11-9-19(10-12-20,16(21)22)13-14-7-5-6-8-15(14)24-4/h5-8H,9-13H2,1-4H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGVINYKZILYPIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC=CC=C2OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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